2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid
Overview
Description
2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid is a useful research compound. Its molecular formula is C15H11ClF3NO3 and its molecular weight is 345.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of certain organisms .
Mode of Action
The compound 2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid interacts with its targets by binding to the spectrin-like proteins, thereby affecting the structure and function of the cytoskeleton . This interaction results in changes in the cellular processes that rely on the cytoskeleton, potentially leading to the inhibition of growth in certain organisms .
Biochemical Pathways
The compound’s interaction with the cytoskeleton suggests that it may affect pathways related to cell structure, movement, and division . The downstream effects of these disruptions could include altered cell morphology, impaired cell motility, and inhibited cell proliferation .
Result of Action
Its interaction with the cytoskeleton could lead to a range of effects, including changes in cell shape, impaired cell movement, and inhibited cell growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets and how stable it remains over time
Biological Activity
2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which include a chloro and trifluoromethyl group on the pyridine ring, contributing to its reactivity and interaction with biological targets.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the chloro and trifluoromethyl groups enhances its binding affinity to various enzymes and receptors, potentially modulating key biological pathways. The ester functionality may undergo hydrolysis, releasing the active carboxylic acid form, which can further engage with molecular targets.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study demonstrated that derivatives with similar structures showed strong inhibition of cyclooxygenase (COX), an enzyme crucial in the inflammatory response. The structure-activity relationship (SAR) analysis suggested that halogen substitutions significantly influence the inhibitory potency against COX enzymes .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Similar pyridine derivatives have been explored for their effectiveness against various pathogenic bacteria and fungi. The presence of electron-withdrawing groups like trifluoromethyl enhances their lipophilicity, which may facilitate better membrane penetration and increased antimicrobial efficacy.
Case Studies and Research Findings
Properties
IUPAC Name |
2-[3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c1-8(14(21)22)23-11-4-2-3-9(5-11)12-6-10(15(17,18)19)7-13(16)20-12/h2-8H,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPQWXOCSBAHLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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